molecular formula C15H11N3O3 B1459667 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one CAS No. 1797096-04-8

5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B1459667
CAS No.: 1797096-04-8
M. Wt: 281.27 g/mol
InChI Key: WSYGTWGUNAOUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that features a nitro group, a pyridine ring, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the nitration of 2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen peroxide, acetic acid.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 5-Amino-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one.

    Oxidation: this compound N-oxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(pyridin-3-ylmethyl)-1,2-dihydroisoquinolin-1-one
  • 5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one
  • 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one N-oxide

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the nitro group and the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-nitro-2-(pyridin-4-ylmethyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-13-2-1-3-14(18(20)21)12(13)6-9-17(15)10-11-4-7-16-8-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYGTWGUNAOUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN(C2=O)CC3=CC=NC=C3)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one
Reactant of Route 3
Reactant of Route 3
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one
Reactant of Route 4
Reactant of Route 4
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one
Reactant of Route 5
Reactant of Route 5
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.